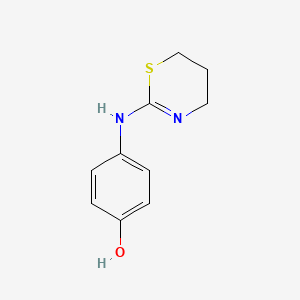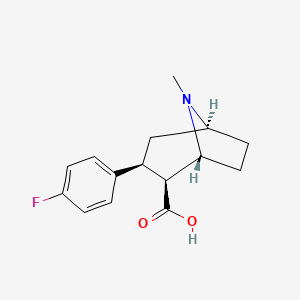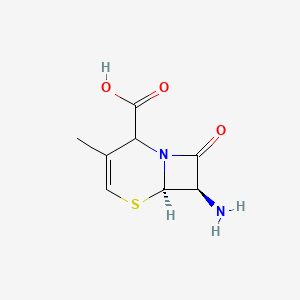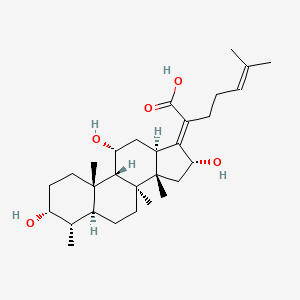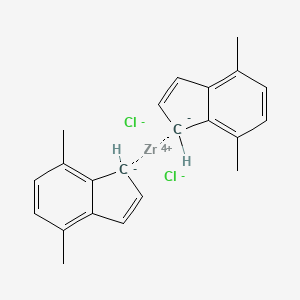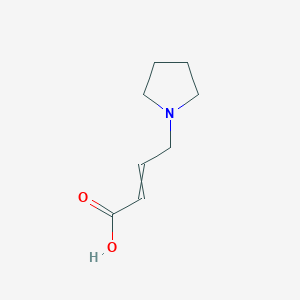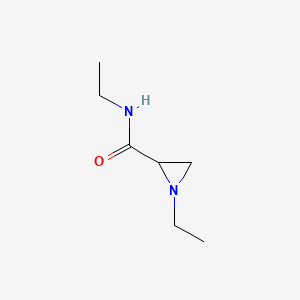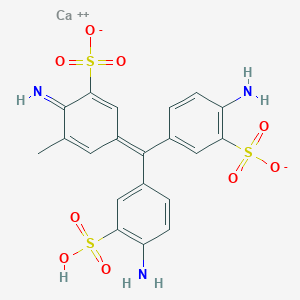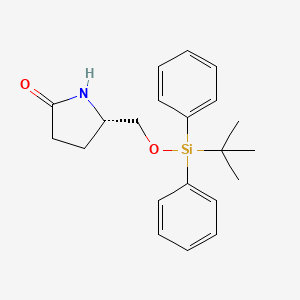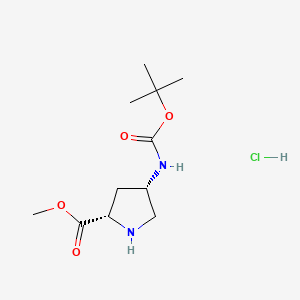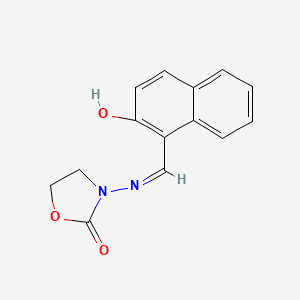
Aoz-HN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Detection in Cultured Fish : Cheng et al. (2009) developed a sensitive polyclonal enzyme-linked immunosorbent assay (ELISA) for detecting AOZ in cultured fish. They found this method to be highly effective, with a detection limit well below the minimum required performance limits for tissue-bound residues of AOZ in the European Communities (Cheng et al., 2009).
Rapid Quantitative Detection in Animal Tissues : Xie et al. (2017) developed an immunochromatography test strip (ICTS) based on colloidal gold–McAb probe for rapid, quantitative, and sensitive detection of AOZ in animal tissues. This method showed good recovery rates and agreement with high-performance liquid chromatography-mass spectrometry (HPLC-MS) results (Xie et al., 2017).
Air Flow Assessment in Dairy Cattle Buildings : Bustos-Vanegas et al. (2019) used computational fluid dynamics (CFD) for air flow assessment in the animal occupied zone (AOZ) in dairy cattle buildings, aiming to improve welfare and emission controls (Bustos-Vanegas et al., 2019).
Degradation by Electron Beam Irradiation : Liu et al. (2006) investigated the effect of electron irradiation on AOZ solutions, finding efficient degradation and no toxic products formed, which could be significant for environmental safety (Liu et al., 2006).
Antibody Production for Detection : Cooper et al. (2004) focused on producing polyclonal antibodies to detect AOZ in tissues, highlighting the specificity and sensitivity of these antibodies for monitoring veterinary drug residues (Cooper et al., 2004).
Monoclonal Antibody-Based ELISA : Diblíková et al. (2005) described a sensitive and specific monoclonal ELISA for determining AOZ in various animal tissues. This method closely matched the sensitivity of confirmatory LC–MS/MS methods (Diblíková et al., 2005).
Temperature Measurement in Pig Rooms : Wagenberg et al. (2005) explored the use of AOZ temperature in climate control in pig rooms, aiming to improve environmental conditions for animal welfare (Wagenberg et al., 2005).
Impedimetric Immunosensor Development : Yang et al. (2011) presented a novel label-free electrochemical impedimetric immunosensor for AOZ detection in food products, offering a rapid and reliable method for food safety monitoring (Yang et al., 2011).
properties
IUPAC Name |
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-15-16-7-8-19-14(16)18/h1-6,9,17H,7-8H2/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHGUXXEPZHHTD-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C\C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aoz-HN | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)

